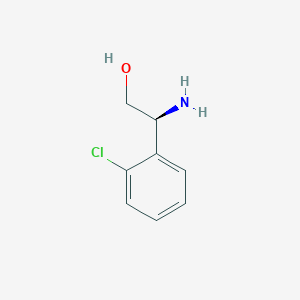(S)-2-Amino-2-(2-chlorophenyl)ethanol
CAS No.: 213990-63-7
Cat. No.: VC5613976
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 213990-63-7 |
|---|---|
| Molecular Formula | C8H10ClNO |
| Molecular Weight | 171.62 |
| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 |
| Standard InChI Key | HALZSHRJUMADMG-MRVPVSSYSA-N |
| SMILES | C1=CC=C(C(=C1)C(CO)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(S)-2-Amino-2-(2-chlorophenyl)ethanol, with the molecular formula , has a molecular weight of 171.62 g/mol . The (S) configuration at the chiral center is critical for its interactions in enantioselective reactions, as evidenced by its specific rotation data and crystallographic studies. The IUPAC name, (2S)-2-amino-2-(2-chlorophenyl)ethanol, reflects its benzyl alcohol backbone substituted with an amino group and a chlorine atom at the ortho position of the aromatic ring .
The SMILES notation precisely encodes its stereochemistry and bonding patterns . XLogP3 values of 0.8 indicate moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . Hydrogen bond donor and acceptor counts (2 and 2, respectively) further elucidate its polarity, which influences its reactivity in nucleophilic substitutions and hydrogen-bonding interactions .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the 2-chlorophenyl group exhibits aromatic signals between 7.28–8.72 ppm, while the ethanol moiety’s hydroxyl and amino protons resonate at 2.3–5.0 ppm . Mass spectrometry fragments at m/z 171.04 (molecular ion) and 80.1 (base peak) correlate with cleavage patterns observed in analogous β-amino alcohols . Density functional theory (DFT) calculations predict a tetrahedral geometry at the chiral center, stabilized by intramolecular hydrogen bonding between the amino and hydroxyl groups .
Synthesis and Derivative Formation
Hydrochloride Salt Formation
The hydrochloride salt (CAS 1269773-23-0) is commercially available for research purposes, with a molecular weight of 208.09 g/mol . It is synthesized by treating the free base with hydrochloric acid, yielding a crystalline solid stable at room temperature when stored in moisture-free conditions . The salt’s enhanced solubility in polar solvents (e.g., water, DMSO) facilitates its use in biological assays, as demonstrated by stock solutions prepared at 10 mM concentrations .
Physicochemical Properties and Stability
Solubility and Formulation
The hydrochloride salt exhibits solubility in dimethyl sulfoxide (DMSO) at >10 mg/mL and limited solubility in aqueous buffers unless protonated . Storage recommendations include aliquoting solutions to prevent repeated freeze-thaw cycles, with stability maintained for six months at -80°C and one month at -20°C . Thermal gravimetric analysis (TGA) data indicate decomposition above 200°C, necessitating cautious handling during high-temperature reactions .
Chromatographic Behavior
High-performance liquid chromatography (HPLC) profiles under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) show a retention time of 6.2 minutes, with >97% purity in commercial samples . Impurities, if present, are attributed to residual solvents or diastereomeric byproducts from incomplete chiral resolution during synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume